1-(2-Bromo-5-methoxyphenyl)guanidine
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Overview
Description
1-(2-Bromo-5-methoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals and organocatalysis . This compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a guanidine moiety.
Preparation Methods
The synthesis of 1-(2-Bromo-5-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-methoxyaniline with cyanamide under specific conditions to form the desired guanidine derivative . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce diverse guanidines . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-5-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly documented.
Formation of Derivatives: The guanidine moiety allows for the formation of various derivatives through reactions with different amines and isocyanides.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)guanidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)guanidine involves its interaction with specific molecular targets. Guanidines are known to act as strong bases and can form stable complexes with various biomolecules. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(2-Bromo-5-methoxyphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(2-Methoxyphenyl)guanidine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(2-Bromo-4-methoxyphenyl)guanidine: Similar structure but with a different position of the methoxy group, potentially leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.
Properties
Molecular Formula |
C8H10BrN3O |
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Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
GNEMMSKXJRCMLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N=C(N)N |
Origin of Product |
United States |
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